5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of the trifluoromethyl group on the pyridine ring and the amino group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a nitrile compound under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(trifluoromethyl)picolinonitrile: Similar in structure but lacks the pyrazole ring.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine: Contains a pyridine ring with different substituents.
5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine: Features a triazine ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile lies in its combination of a pyrazole and pyridine ring, along with the trifluoromethyl group This combination provides a unique set of chemical and biological properties that are not found in other similar compounds
Biological Activity
5-Amino-1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a pyridine moiety, and a trifluoromethyl group, which are known to enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Amino Group : Contributes to hydrogen bonding and enhances solubility.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Pyrazole Ring : Known for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell proliferation and survival, potentially affecting cancer cell growth.
- Antioxidant Activity : The presence of the amino group may confer antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed potent inhibition against various cancer cell lines, suggesting potential use in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A comparative study indicated that pyrazole derivatives could significantly inhibit COX-1 and COX-2 enzymes, with IC50 values suggesting strong anti-inflammatory activity .
Compound | IC50 (COX-1) | IC50 (COX-2) |
---|---|---|
Compound A | 19.45 ± 0.07 μM | 42.1 ± 0.30 μM |
Compound B | 26.04 ± 0.36 μM | 31.4 ± 0.12 μM |
5-Amino-Pyrazole | Not reported | Not reported |
Enzymatic Inhibition
5-amino derivatives have shown potential as enzyme inhibitors, particularly in the context of metabolic diseases and inflammation . The interaction with enzyme active sites can lead to reduced enzyme activity, which is beneficial in therapeutic contexts.
Case Study 1: Anticancer Potential
In a recent study published in Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their anticancer activity against breast cancer cell lines. The derivative containing the trifluoromethyl group showed a significant reduction in cell viability compared to controls, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
A study focused on the anti-inflammatory effects of various pyrazole derivatives found that those similar to this compound exhibited comparable effectiveness to traditional NSAIDs like indomethacin in reducing inflammation in animal models .
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5/c11-10(12,13)7-2-1-3-16-9(7)18-8(15)6(4-14)5-17-18/h1-3,5H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZZYBJUXJKBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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